molecular formula C18H19N3O2 B12018818 2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 444566-63-6

2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12018818
CAS No.: 444566-63-6
M. Wt: 309.4 g/mol
InChI Key: OXQKADSLTNHOFY-RGVLZGJSSA-N
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Description

2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 2-methylbenzohydrazide with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound’s hydrazone group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and proteins involved in oxidative stress and bacterial cell wall synthesis. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its efficacy in disrupting bacterial growth and scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methyl-N-(2-(2-(4-methylbenzylidene)hydrazino)-2-oxoethyl)benzamide stands out due to its specific substitution pattern on the benzamide ring, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

444566-63-6

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-methyl-N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H19N3O2/c1-13-7-9-15(10-8-13)11-20-21-17(22)12-19-18(23)16-6-4-3-5-14(16)2/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+

InChI Key

OXQKADSLTNHOFY-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2C

Origin of Product

United States

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